Fmoc-8-amino-3,6-dioxaoctanoic acid

Description

Propriétés

IUPAC Name |

2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO6/c23-20(24)14-27-12-11-26-10-9-22-21(25)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPYRJIMPDBGRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373231 | |

| Record name | 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azadodecan-12-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166108-71-0 | |

| Record name | 8-(9-Fluorenylmethoxycarbonylamino)-3,6-dioxaoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166108-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azadodecan-12-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-(9-Fluorenylmethyloxycarbonyl-amino)-3,6-dioxaoctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-8-amino-3,6-dioxaoctanoic Acid for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-8-amino-3,6-dioxaoctanoic acid is a critical building block in modern drug development, particularly in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3][4][5] Its unique structure, incorporating a hydrophilic polyethylene (B3416737) glycol (PEG) linker, offers significant advantages in improving the solubility, stability, and pharmacokinetic properties of therapeutic agents.[6] This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of this compound.

Chemical Properties

This compound, also known by its synonyms {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid and Fmoc-AEEA-OH, is a white to beige solid at room temperature.[6][7] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine allows for its use in standard Fmoc-based solid-phase peptide synthesis (SPPS).[6]

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₃NO₆ | [2][7][8] |

| Molecular Weight | 385.41 g/mol | [1][2] |

| CAS Number | 166108-71-0 | [2][7] |

| Appearance | White to beige solid | [6] |

| Purity | ≥97% (HPLC) | [2][7] |

| Melting Point | 90-92 °C | [9] |

| Boiling Point | 631.4 °C at 760 mmHg | [9] |

| Flash Point | >100 °C | [8][10] |

| Solubility | Soluble in DMF | [11][12] |

| Storage Conditions | Store at 2-8 °C under an inert atmosphere.[3] For long-term storage of stock solutions, -20°C for up to one month or -80°C for up to six months is recommended.[1] |

Structural Information

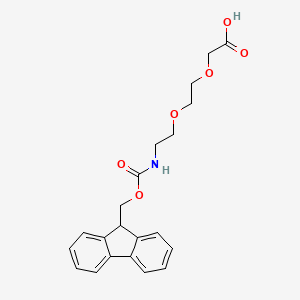

Caption: Chemical structure of this compound.

Experimental Protocols

The incorporation of this compound into a peptide sequence follows the general principles of Fmoc solid-phase peptide synthesis. However, the presence of the PEG linker may necessitate slight modifications to standard protocols to ensure efficient reactions.

Fmoc Deprotection

The removal of the Fmoc group is a critical step to expose the primary amine for the subsequent coupling reaction. Due to the potential for steric hindrance from the PEG chain, optimized deprotection conditions are recommended.[13]

Standard Protocol:

-

Reagent Preparation: Prepare a 20% (v/v) solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[11][12]

-

Deprotection: Treat the resin-bound peptide with the 20% piperidine/DMF solution for 10-20 minutes at room temperature with gentle agitation.[11][12]

-

Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

Troubleshooting Incomplete Deprotection:

In cases of incomplete Fmoc removal, which can be identified by a persistent yellow color of the resin or by analytical methods like the Kaiser test, the following modifications can be implemented:[13]

-

Double Deprotection: Repeat the deprotection step with a fresh portion of the piperidine solution.[13]

-

Increased Reaction Time: Extend the deprotection time to 30 minutes or longer.[13]

-

Stronger Base: For particularly challenging sequences, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be added to the piperidine solution (e.g., 2% DBU).[13]

Caption: Fmoc deprotection workflow.

Peptide Coupling

The carboxylic acid moiety of this compound is activated to facilitate the formation of a peptide bond with the free amine of the resin-bound peptide.

Standard Protocol:

-

Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent such as HATU (3-5 equivalents) in DMF. Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to activate the carboxylic acid.

-

Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Monitoring the Reaction:

The completion of the coupling reaction can be monitored using the Kaiser test, which detects the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

Caption: Peptide coupling workflow.

Applications in Drug Development

The hydrophilic and flexible nature of the PEG linker in this compound makes it a valuable tool in the design of ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a specific antigen on cancer cells. The properties of the linker are crucial for the stability of the ADC in circulation and the efficient release of the payload at the target site. The hydrophilic PEG chain of this compound can improve the overall solubility and reduce aggregation of the ADC, which are common challenges with hydrophobic payloads.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] The linker in a PROTAC plays a critical role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The flexibility and hydrophilicity of the PEG linker derived from this compound can facilitate the proper orientation of the two binding moieties for effective ternary complex formation and subsequent target degradation.[14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemscene.com [chemscene.com]

- 3. biosynth.com [biosynth.com]

- 4. This compound | PROTAC Linker | TargetMol [targetmol.com]

- 5. This compound | 166108-71-0 [chemicalbook.com]

- 6. Fmoc-AEEA-OH | Spacer for Solid-Phase Peptide Synthesis | Baishixing [aminoacids-en.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound, 1 g, CAS No. 166108-71-0 | Fluorenylmethylene / Fmoc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 9. echemi.com [echemi.com]

- 10. This compound, 500 mg, CAS No. 166108-71-0 | Fluorenylmethylene / Fmoc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Netherlands [carlroth.com]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. benchchem.com [benchchem.com]

- 14. A modular PROTAC design for target destruction using a degradation signal based on a single amino acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Fmoc-8-amino-3,6-dioxaoctanoic Acid: Structure, Function, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-8-amino-3,6-dioxaoctanoic acid, also known as Fmoc-AEEA-OH or Fmoc-NH-PEG2-CH2COOH, is a widely utilized bifunctional molecule in the fields of peptide synthesis, drug development, and bioconjugation.[1][2] Its unique structure, featuring a base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group and a hydrophilic polyethylene (B3416737) glycol (PEG)-like spacer, imparts desirable properties to molecules it is incorporated into, such as enhanced solubility and stability.[1][3] This technical guide provides a comprehensive overview of the structure, function, and applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations to aid researchers in its effective use.

Structure and Core Functions

This compound is characterized by three key functional components: the Fmoc group, the ethylene (B1197577) glycol spacer, and the terminal carboxylic acid.

-

Fmoc (9-fluorenylmethoxycarbonyl) Group: This is a crucial protecting group for the amine functionality.[3] In solid-phase peptide synthesis (SPPS), the Fmoc group prevents the amine from participating in unwanted reactions.[4] It is stable under various reaction conditions but can be readily removed with a weak base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[3][5]

-

Ethylene Glycol Spacer (AEEA): The 8-amino-3,6-dioxaoctanoic acid portion of the molecule, often abbreviated as AEEA (aminoethoxyethoxyacetic acid), consists of two repeating ethylene glycol units.[4] This hydrophilic spacer serves several important functions:

-

Increased Solubility: The PEG-like nature of the spacer enhances the aqueous solubility of the resulting peptide or conjugate, which is particularly beneficial for hydrophobic molecules.[2][]

-

Flexibility and Reduced Steric Hindrance: The flexible chain of the AEEA spacer provides spatial separation between the conjugated molecules, minimizing steric hindrance during synthesis and biological interactions.[3][7]

-

Improved Pharmacokinetics: In drug conjugates, the PEG spacer can shield the molecule from enzymatic degradation and reduce immunogenicity, potentially leading to a longer circulation half-life.[][8]

-

-

Terminal Carboxylic Acid: The carboxylic acid group provides a reactive handle for conjugation to amine-containing molecules, forming a stable amide bond.[3]

The interplay of these components makes this compound a versatile tool for chemical biologists and medicinal chemists.

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₁H₂₃NO₆ | [9] |

| Molecular Weight | 385.41 g/mol | [9] |

| CAS Number | 166108-71-0 | [9] |

| Appearance | White to beige solid/powder | [10] |

| Purity (HPLC) | ≥97% | [9] |

| Melting Point | 85-102 °C | [11] |

| Solubility | Soluble in DMF, DMSO, NMP | [4] |

| Storage Conditions | Store at -20°C to 4°C, under inert gas | [3][9] |

Key Applications and Experimental Protocols

This compound is a cornerstone reagent in several advanced biochemical applications.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Fmoc-AEEA-OH is used as a hydrophilic spacer or linker to modify peptides.[3] It can be incorporated at the N-terminus or within the peptide sequence to improve solubility and bioavailability.[7][12]

This protocol outlines the manual steps for coupling this compound to a resin-bound peptide chain.

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% (v/v) piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.[]

-

Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[13]

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent in DMF. Common coupling agents include:

-

HBTU/DIPEA: 1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (3-5 eq.) with N,N-Diisopropylethylamine (6-10 eq.).

-

DIC/HOBt: Diisopropylcarbodiimide (3-5 eq.) with Hydroxybenzotriazole (3-5 eq.).

-

-

Allow the mixture to pre-activate for 1-5 minutes.

-

Add the activated Fmoc-AEEA-OH solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative ninhydrin (B49086) (Kaiser) test.

-

-

Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH), and then dry the resin.

-

Chain Elongation or Final Cleavage: The newly introduced Fmoc group can be removed as described in step 2 to continue peptide chain elongation. Alternatively, if this is the final step, the entire peptide can be cleaved from the resin.

-

Cleavage from Resin (e.g., Wang Resin):

-

Wash the resin with DCM.

-

Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane, TIS, and 1,2-ethanedithiol, EDT). A common mixture is TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[4]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[14]

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.[15][16]

Antibody-Drug Conjugates (ADCs)

This compound serves as a hydrophilic linker in the synthesis of ADCs.[1][12] ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[4] The PEG linker improves the solubility and pharmacokinetic profile of the ADC.[][8]

This protocol provides a general workflow for the synthesis of an ADC using Fmoc-AEEA-OH as part of the linker.

-

Linker-Payload Synthesis:

-

The carboxylic acid of Fmoc-AEEA-OH is first activated (e.g., as an NHS ester).

-

The activated linker is then reacted with an amine-containing cytotoxic payload to form a stable amide bond.

-

The Fmoc group is then removed using piperidine in DMF to expose the terminal amine of the linker.

-

-

Antibody Modification (if necessary):

-

If conjugating to cysteine residues, the interchain disulfide bonds of the antibody are partially or fully reduced using a reducing agent like TCEP or DTT.

-

If conjugating to lysine (B10760008) residues, the antibody is typically used without modification.

-

-

Conjugation:

-

The deprotected linker-payload, which now has a reactive group (e.g., maleimide (B117702) for cysteine conjugation or an activated ester for lysine conjugation) at the other end of the linker, is incubated with the modified or native antibody.

-

The reaction is typically carried out in a buffered aqueous solution at a specific pH and temperature to facilitate the conjugation.

-

-

Purification:

-

The resulting ADC is purified to remove unconjugated antibody, free linker-payload, and other impurities. Size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) are commonly used for this purpose.

-

-

Characterization:

-

The drug-to-antibody ratio (DAR), purity, and stability of the final ADC are determined using techniques such as UV-Vis spectroscopy, HIC-HPLC, and mass spectrometry.

-

Proteolysis-Targeting Chimeras (PROTACs)

This compound is also employed as a linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein.[17] The linker plays a crucial role in orienting the two ligands for effective ternary complex formation.[18]

This protocol outlines a general strategy for synthesizing a PROTAC using Fmoc-AEEA-OH as a flexible linker.

-

Synthesis of Linker-Ligand 1 Intermediate:

-

The carboxylic acid of Fmoc-AEEA-OH is activated and coupled to the amine group of the first ligand (either the E3 ligase binder or the target protein binder).

-

The Fmoc group is then deprotected with piperidine in DMF to yield a free amine on the linker.

-

-

Coupling of the Second Ligand:

-

The second ligand, which has a reactive carboxylic acid group, is activated using a coupling agent (e.g., HATU, DIC).

-

The activated second ligand is then reacted with the amine of the linker-ligand 1 intermediate to form the final PROTAC molecule.

-

-

Purification:

-

The crude PROTAC is purified by preparative RP-HPLC to obtain the high-purity product.

-

-

Characterization:

-

The structure and purity of the synthesized PROTAC are confirmed using NMR, mass spectrometry, and analytical HPLC.

-

Conclusion

This compound is a versatile and valuable tool in modern biochemical and pharmaceutical research. Its unique combination of a readily cleavable protecting group, a hydrophilic and flexible spacer, and a reactive carboxylic acid handle makes it an ideal building block for enhancing the properties of peptides and constructing complex bioconjugates like ADCs and PROTACs. The experimental protocols and data provided in this guide are intended to serve as a valuable resource for researchers looking to leverage the advantages of this important molecule in their work.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound PEGylation Crosslinker - Creative Biolabs [creative-biolabs.com]

- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 5. Fmoc-AEEA | 166108-71-0 | FF35496 | Biosynth [biosynth.com]

- 7. adcreview.com [adcreview.com]

- 8. labinsights.nl [labinsights.nl]

- 9. chemscene.com [chemscene.com]

- 10. Fmoc-AEEA-OH | Spacer for Solid-Phase Peptide Synthesis | Baishixing [aminoacids-en.com]

- 11. Fmoc-AEEA-OH - Protheragen [protheragen.ai]

- 12. This compound - MedChem Express [bioscience.co.uk]

- 13. precisepeg.com [precisepeg.com]

- 14. peptide.com [peptide.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-8-amino-3,6-dioxaoctanoic acid synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-8-amino-3,6-dioxaoctanoic Acid

Introduction

This compound, also known as Fmoc-AEEA-OH or Fmoc-NH-PEG2-CH2COOH, is a hydrophilic linker widely employed in the fields of peptide synthesis, drug development, and biotechnology.[1][2][3] Its structure incorporates a short polyethylene (B3416737) glycol (PEG) spacer, which enhances the solubility and stability of the resulting molecules.[1][3] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine is crucial for solid-phase peptide synthesis (SPPS), as it is stable under various conditions but can be readily cleaved by a mild base, typically piperidine.[3] This molecule is a key building block for complex peptides, including GLP-1 receptor agonists like Semaglutide and Tirzepatide.[2] Furthermore, it serves as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as a PEG-based linker for proteolysis-targeting chimeras (PROTACs).[4][5]

Synthesis Methodologies

Several synthetic routes for this compound have been developed, often aiming for high yield, purity, and scalability. The choice of method may depend on the available starting materials, desired scale, and laboratory capabilities.

Method 1: Synthesis from 2-(2-Aminoethoxy)ethanol (B1664899)

A common approach starts with the commercially available 2-(2-aminoethoxy)ethanol. This multi-step process involves protection of the amino group, modification of the hydroxyl group to a carboxylic acid, deprotection, and final installation of the Fmoc group. A notable variation of this method allows for a "one-pot" synthesis without the isolation of intermediates, culminating in a high-purity crystalline product.[6]

Caption: Synthesis Route 1 starting from 2-(2-Aminoethoxy)ethanol.

An alternative pathway from 2-(2-aminoethoxy)ethanol involves direct Fmoc protection followed by oxidation. This streamlined process can be performed at 0°C under mildly basic conditions.[6]

Caption: Alternative Synthesis Route from 2-(2-Aminoethoxy)ethanol via direct Fmoc protection.

Method 2: Synthesis from Boc-Diglycolamine

This route begins with Boc-protected diglycolamine and proceeds through alkylation with a protected bromoacetate, followed by a two-step hydrolysis and Fmoc protection.[7]

Caption: Synthesis Route 2 starting from Boc-diglycolamine.

Method 3: Synthesis from Diglycolamine

A scalable method uses inexpensive diglycolamine as the starting material. The synthesis involves the formation of an imine, alkylation, deprotection, and final Fmocylation.[8]

Caption: Synthesis Route 3 starting from Diglycolamine.

Quantitative Data Summary

The following table summarizes key quantitative data associated with the synthesis of this compound from various reported methods.

| Synthesis Route | Starting Material | Key Reagents/Steps | Overall Yield | Purity | Reference |

| Method 1 (Prior Art) | 2-(2-Aminoethoxy)ethanol | 5 steps including dibenzylation, alkylation, hydrolysis, deprotection, Fmoc protection | ~32% | Not specified | [6] |

| Method 1 (Improved) | 2-(2-Aminoethoxy)ethanol | "One-pot" synthesis; TEMPO oxidation | 80% | >98% (by HPLC) | [6] |

| Method 3 (Improved) | Diglycolamine | Imine formation, alkylation, deprotection, Fmocylation | High | >99.0% | [8] |

Experimental Protocols

Protocol 1: "One-Pot" Synthesis from 2-(2-Aminoethoxy)ethanol via TEMPO Oxidation[6]

This protocol is adapted from patent literature and represents a streamlined, high-yield process.

-

Fmoc Protection: The free amino alcohol, 2-(2-aminoethoxy)ethanol, is converted to its Fmoc derivative using Fmoc-Cl in a 10% sodium carbonate solution. The reaction is typically carried out at 0°C.

-

Oxidation: The resulting Fmoc-protected alcohol is then oxidized to the corresponding carboxylic acid. This is achieved using TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) as a catalyst with sodium hypochlorite (B82951) (NaOCl, 5.25%) as the primary oxidant.

-

Isolation: The synthesis is conducted as a "one-pot" procedure without isolating the intermediates. Upon completion of the oxidation, the reaction mixture is acidified. The final product initially separates as an oil but crystallizes almost immediately.

-

Purification: The product is obtained as crystalline colorless plates with a purity of >98% (as determined by HPLC) directly from the aqueous mixture, often without needing further chromatographic purification.[6]

Protocol 2: Synthesis from Boc-Diglycolamine[7]

This protocol is based on a patent application and outlines a controlled, step-wise synthesis.

-

Alkylation: In a reaction vessel, add 720 kg of tetrahydrofuran (B95107) and 160 kg of Boc-diglycolamine. Cool the mixture to 0°C and add 93.40 kg of sodium hydroxide. Continue cooling to below -5°C. Begin the dropwise addition of 240 kg of tert-butyl bromoacetate, maintaining the temperature below -10°C. Monitor the reaction completion by TLC.

-

Work-up: Add 100 kg of ethyl acetate (B1210297) and adjust the pH to 6 with dilute hydrochloric acid to obtain Intermediate 1.

-

Alkaline Hydrolysis: Intermediate 1 is hydrolyzed under alkaline conditions to form the carboxylate salt (Intermediate 2).

-

Acid Hydrolysis: Intermediate 2 is treated with concentrated hydrochloric acid at 45-55°C to remove the Boc protecting group, forming Intermediate 3. The reaction system is then cooled.

-

Fmoc Protection: Intermediate 3 is mixed with a solvent. The pH is adjusted to 7.0-8.5 at a temperature of 10-15°C. Fmoc-OSu is then added, while maintaining the pH between 7.0 and 8.5. The reaction is monitored by TLC to confirm the formation of the final product.

Purification Methods

Achieving high purity is critical, especially for applications like peptide synthesis.[9] The purification strategy depends on the synthetic route and the nature of the impurities.

-

Crystallization: As described in the "one-pot" synthesis protocol, this compound can be effectively purified by crystallization directly from the aqueous reaction mixture upon acidification.[6] This method is highly efficient for removing water-soluble impurities.

-

Recrystallization/Precipitation: A common technique for purifying Fmoc-amino acids involves recrystallization or precipitation from an organic solvent.[10] Toluene is often used for this purpose. The crude product is dissolved in a suitable solvent system at an elevated temperature, and then allowed to cool slowly, inducing the formation of pure crystals. A typical procedure involves dissolving the compound in a solvent like toluene, heating to 50°C, maintaining for a period, then cooling to room temperature to induce precipitation, followed by filtration and drying.[10]

-

High-Performance Liquid Chromatography (HPLC): For achieving the highest possible purity (>99.5%), especially for demanding applications, preparative HPLC is the method of choice.[3] While effective, it can be complex and resource-intensive. Peptides synthesized using the Fmoc-AEEA-OH linker may also require HPLC purification to remove side products or incompletely linked species.[3]

The following workflow illustrates the general purification process following synthesis.

Caption: General purification workflow for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc-AEEA-OH | Spacer for Solid-Phase Peptide Synthesis | Baishixing [aminoacids-en.com]

- 3. Purchase Directly from Fmoc-AEEA-OH | China Fmoc-AEEA-OH Supplies [liwei-peptide.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | PROTAC Linker | TargetMol [targetmol.com]

- 6. WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

- 7. CN117736118A - Fmoc-AEEA synthesis method - Google Patents [patents.google.com]

- 8. CN103664701A - Synthesis route of [2-[2-(Fmoc-amino) ethoxy] ethoxy] acetic acid - Google Patents [patents.google.com]

- 9. This compound, 1 g, CAS No. 166108-71-0 | Fluorenylmethylene / Fmoc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Germany [carlroth.com]

- 10. ajpamc.com [ajpamc.com]

A Technical Guide to Fmoc-8-amino-3,6-dioxaoctanoic Acid: A Hydrophilic Spacer in Bioconjugation and Drug Development

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fmoc-8-amino-3,6-dioxaoctanoic acid is a widely utilized short-chain polyethylene (B3416737) glycol (PEG) derivative that serves as a hydrophilic spacer arm. Its incorporation into peptides, small molecules, and other biologics is a key strategy to enhance aqueous solubility, reduce aggregation, and improve pharmacokinetic properties. This guide provides an in-depth overview of its core functions, supported by quantitative data, detailed experimental protocols, and visual representations of its application in complex workflows.

Introduction: The Challenge of Hydrophobicity in Drug Development

A significant challenge in the development of therapeutic peptides and complex organic molecules is their inherent hydrophobicity. This property can lead to poor solubility in aqueous environments, promoting aggregation and resulting in diminished biological activity and challenging administration. To counteract these issues, hydrophilic spacers are often integrated into the molecular design.

This compound, also known as Fmoc-AEEA (Aminoethoxyethoxyacetic acid) or Fmoc-PEG(2)-acid, is a bifunctional molecule featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on one end and a carboxylic acid on the other. This structure makes it exceptionally well-suited for standard solid-phase peptide synthesis (SPPS). The core of the molecule consists of a flexible and hydrophilic ethylene (B1197577) glycol-based chain, which imparts favorable physicochemical properties to the target conjugate.

Core Functions and Applications

The primary role of this compound is to act as a hydrophilic linker . Its integration into a target molecule can:

-

Enhance Solubility: The ethylene glycol units form hydrogen bonds with water molecules, disrupting the hydrophobic interactions that lead to poor solubility.

-

Reduce Aggregation: By physically separating hydrophobic regions of molecules, the spacer prevents self-assembly and aggregation, which is particularly crucial for amyloidogenic peptides.

-

Improve Pharmacokinetics: The hydrophilic nature of the spacer can shield the parent molecule from proteolytic degradation and reduce renal clearance, thereby extending its in-vivo half-life.

-

Provide a Flexible Linker: The spacer arm offers rotational freedom, which can be essential for maintaining the biological activity of conjugated molecules, such as ensuring a ligand can still access its binding pocket.

Key applications include:

-

Synthesis of Difficult or Aggregation-Prone Peptides: Insertion of one or more AEEA units can disrupt secondary structure formation during synthesis, improving yields.

-

Development of Antibody-Drug Conjugates (ADCs): Used as a component of the linker connecting the antibody to the cytotoxic payload, enhancing the overall solubility and stability of the ADC.

-

PROTACs and Molecular Glues: Provides optimal spacing and orientation between the two ends of a PROTAC (proteolysis-targeting chimera) to facilitate the formation of a stable ternary complex.

Quantitative Data on the Impact of AEEA Spacers

The inclusion of AEEA spacers has a quantifiable impact on the physicochemical properties of molecules. The following tables summarize representative data from published studies.

Table 1: Effect of AEEA Spacers on Peptide Hydrophilicity

| Peptide Sequence | Number of AEEA Spacers | HPLC Retention Time (minutes)¹ | Change in Hydrophilicity |

| Ac-Lys-Phe-Gly-Arg-Val-NH₂ | 0 | 25.8 | Baseline |

| Ac-(AEEA)-Lys-Phe-Gly-Arg-Val-NH₂ | 1 | 23.1 | Increased |

| Ac-(AEEA)₂-Lys-Phe-Gly-Arg-Val-NH₂ | 2 | 20.5 | Significantly Increased |

¹Data is representative and compiled from typical reversed-phase HPLC experiments. A shorter retention time indicates increased hydrophilicity.

Table 2: Impact of AEEA Spacers on Peptide Aggregation

| Peptide | Spacer | Aggregation Propensity (%)² |

| Amyloid Beta (1-42) Fragment | None | 85 |

| Aβ (1-42) with internal AEEA | 1 x AEEA | 32 |

| Aβ (1-42) with internal (AEEA)₂ | 2 x AEEA | 15 |

²Aggregation propensity measured by Thioflavin T fluorescence assay after 24-hour incubation. Data is illustrative of typical findings.

Detailed Experimental Protocols

Incorporation of this compound during Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual coupling of a single Fmoc-AEEA unit onto a resin-bound peptide chain.

Materials:

-

Peptide-resin with a free N-terminal amine.

-

This compound.

-

Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvents: DMF (Dimethylformamide), DCM (Dichloromethane).

-

20% Piperidine (B6355638) in DMF for Fmoc deprotection.

-

Kaiser test reagents to monitor reaction completion.

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

Coupling Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-3 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.

-

Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (beads remain yellow) indicates a complete reaction. If the test is positive (beads turn blue), extend the coupling time or perform a second coupling.

-

Washing: Once the coupling is complete, wash the resin with DMF (5 times) and DCM (3 times).

-

Continuation: The resin is now ready for the next Fmoc deprotection and coupling cycle or final cleavage from the resin.

Visualizing Workflows and Concepts

Diagram 1: Role of AEEA in Preventing Peptide Aggregation

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become an indispensable tool in the synthesis of peptides, underpinning advancements in drug discovery, proteomics, and biomaterials. Its unique base-lability, coupled with the stability of its protected amino acids, offers a mild and efficient orthogonal strategy for solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, detailed experimental protocols, quantitative comparisons of reagents and conditions, and troubleshooting strategies for common side reactions.

Core Principles of Fmoc Chemistry

The Fmoc group is a carbamate (B1207046) that protects the α-amino group of an amino acid, preventing unwanted reactions during peptide bond formation.[1] Its defining characteristic is its removal under mild basic conditions, typically with a secondary amine like piperidine (B6355638), which is orthogonal to the acid-labile side-chain protecting groups commonly used in conjunction with it.[2][3] This orthogonality is the foundation of the Fmoc/tBu strategy, which allows for the selective deprotection and elongation of the peptide chain while the side-chain functionalities remain protected until the final acid-mediated cleavage from the solid support.[]

Mechanism of Fmoc Protection

The introduction of the Fmoc group onto an amino acid is typically achieved by reacting the free amino acid with an Fmoc-donating reagent under basic conditions. The two most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[2][] Fmoc-OSu is generally preferred due to its greater stability, ease of handling, and a reduced propensity for side reactions, such as the formation of dipeptides, which can occur with the more reactive Fmoc-Cl.[1][6]

The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent.

Figure 1: Fmoc protection of an amino acid using Fmoc-OSu.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a β-elimination reaction initiated by a base, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[7] The base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene intermediate and the release of the free amine as a carbamic acid, which subsequently decarboxylates.[1] The dibenzofulvene is then scavenged by the secondary amine to form a stable adduct.[8]

Figure 2: Mechanism of Fmoc deprotection by piperidine.

The Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc-based SPPS is a cyclical process involving the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[7]

Figure 3: The iterative cycle of Fmoc-based SPPS.

Data Presentation: Reagents and Conditions

Resins for Fmoc-SPPS

The choice of resin is critical as it determines the C-terminal functionality of the peptide and the conditions required for final cleavage.

| Resin Type | C-Terminal Functionality | Cleavage Conditions | Recommended Use |

| Wang Resin | Carboxylic Acid | Moderate TFA | Standard synthesis of peptide acids.[8][9] |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid | Very Mild Acid (e.g., 1% TFA) | Synthesis of protected peptide fragments; minimizes racemization of C-terminal Cys and His.[10] |

| Rink Amide Resin | Amide | Moderate TFA | Standard synthesis of peptide amides.[8][9] |

| Sieber Amide Resin | Amide | Very Mild Acid | Synthesis of protected peptide amides.[11] |

Coupling Reagents

The formation of the peptide bond requires the activation of the carboxylic acid of the incoming Fmoc-amino acid. The choice of coupling reagent affects the reaction rate, efficiency, and the risk of racemization.[12][13]

| Coupling Reagent | Type | Relative Efficiency | Racemization Risk | Notes |

| HBTU/TBTU | Aminium Salt | High | Low | Commonly used, but can react with the N-terminus if used in excess.[13] |

| HATU | Aminium Salt | Very High | Very Low | Faster and less racemization than HBTU, preferred for difficult couplings.[13][14] |

| DIC/HOBt | Carbodiimide/Additive | Moderate | Low | A classic and cost-effective combination.[12] |

| DIC/OxymaPure | Carbodiimide/Additive | High | Very Low | Safer alternative to HOBt with excellent performance.[14] |

| COMU | Uronium Salt | Very High | Very Low | Highly efficient and safer than benzotriazole-based reagents.[12][13] |

Bases for Fmoc Deprotection

While piperidine is the standard, other bases can be used, particularly in cases of base-sensitive sequences.

| Base | Concentration in DMF | Relative Deprotection Rate | Notes |

| Piperidine | 20% | Standard | Most commonly used reagent.[7] |

| Piperazine | 10% (w/v) in 9:1 DMF/ethanol | Slower than piperidine | Can reduce aspartimide formation.[15] |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% with 5% Piperazine in NMP | Faster than piperidine | Useful for difficult deprotections but can increase aspartimide formation.[16] |

| Morpholine | 50-60% | Slower than piperidine | Can minimize diketopiperazine and aspartimide formation.[15] |

Cleavage Cocktails

The final step of SPPS is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. This is typically achieved with a high concentration of trifluoroacetic acid (TFA) in the presence of scavengers to trap reactive cationic species.[17]

| Cleavage Cocktail | Composition (v/v) | Application |

| TFA/TIS/H₂O | 95:2.5:2.5 | General purpose for most peptides without sensitive residues. |

| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | For peptides containing multiple sensitive residues like Trp, Met, Cys, Tyr.[18] |

| TFA/EDT/TIS/H₂O | 94:2.5:1:2.5 | Recommended for peptides with Cys, Met, or Trp to minimize S-alkylation and other side reactions.[19] |

| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | A less odorous alternative to Reagent K.[18] |

Experimental Protocols

Synthesis of an Fmoc-Amino Acid (Fmoc-OSu Method)

This protocol describes the general procedure for the protection of an amino acid using Fmoc-OSu.

-

Dissolution of Amino Acid: Dissolve the amino acid (1.0 equivalent) in a 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate.[2]

-

Addition of Fmoc-OSu: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone (B3395972) with vigorous stirring.[2]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours.[]

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu. Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid to precipitate the Fmoc-amino acid.[2]

-

Extraction: Extract the precipitated product with an organic solvent such as ethyl acetate.

-

Drying and Concentration: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure.

-

Purification: If necessary, purify the crude Fmoc-amino acid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle for manual SPPS on a 0.1 mmol scale.

-

Resin Swelling: Place the resin (e.g., Rink Amide resin) in a reaction vessel and swell in DMF for 30-60 minutes. Drain the solvent.[20]

-

Fmoc Deprotection:

-

Washing: Wash the resin thoroughly with DMF (5-7 times).[10]

-

Amino Acid Coupling (HBTU Activation):

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the solution and allow it to pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.[21]

-

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.[22][23]

-

Washing: Wash the resin with DMF (3-5 times).

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.

Figure 4: Workflow for manual Fmoc-SPPS.

Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin.

-

Resin Preparation: Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry under vacuum.

-

Cleavage: In a well-ventilated fume hood, add the appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the resin (approximately 10 mL per gram of resin).[19]

-

Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the cleavage mixture into a cold solution of diethyl ether to precipitate the crude peptide.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification by Reversed-Phase HPLC (RP-HPLC)

This is a general protocol for the purification of a crude synthetic peptide.

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).

-

Mobile Phase Preparation:

-

Buffer A: 0.1% TFA in water.

-

Buffer B: 0.1% TFA in acetonitrile.

-

-

Chromatographic Conditions:

-

Column: C18 stationary phase.

-

Flow Rate: Typically 1 mL/min for analytical scale or higher for preparative scale.

-

Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (for aromatic residues).[24]

-

Gradient: A linear gradient from 5-95% Buffer B over 20-30 minutes is a common starting point. The gradient should be optimized based on the hydrophobicity of the peptide.[24][25]

-

-

Fraction Collection: Collect fractions corresponding to the major peak of the target peptide.

-

Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Common Side Reactions and Mitigation Strategies

Aspartimide Formation

This is a significant side reaction that can occur at Asp residues, particularly in Asp-Gly or Asp-Ser sequences. The backbone amide nitrogen attacks the side-chain ester, forming a five-membered succinimide (B58015) ring. This can lead to racemization and the formation of β-aspartyl peptides upon ring-opening.[26][27]

-

Mitigation:

Diketopiperazine Formation

This side reaction is most prevalent at the dipeptide stage, especially when Proline is in the first or second position. The N-terminal amine attacks the C-terminal ester bond to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[16]

-

Mitigation:

-

Use of 2-chlorotrityl chloride resin, which is sterically hindered.

-

Coupling of pre-formed dipeptides (e.g., Fmoc-Xaa-Pro-OH).

-

Racemization

Epimerization of the chiral center of an amino acid can occur during the activation step of coupling, particularly for residues like Cys and His.

-

Mitigation:

Conclusion

The Fmoc protecting group is a cornerstone of modern peptide chemistry, enabling the efficient and reliable synthesis of a vast array of peptides for research and therapeutic applications. A thorough understanding of its chemistry, the optimization of reaction conditions, and the strategic mitigation of potential side reactions are paramount for the successful synthesis of high-purity peptides. This guide provides the fundamental knowledge and practical protocols to empower researchers and drug development professionals in their peptide synthesis endeavors.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 6. nbinno.com [nbinno.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. peptide.com [peptide.com]

- 9. chempep.com [chempep.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. biosynth.com [biosynth.com]

- 12. bachem.com [bachem.com]

- 13. peptide.com [peptide.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. scribd.com [scribd.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. americanpeptidesociety.org [americanpeptidesociety.org]

- 22. chempep.com [chempep.com]

- 23. peptide.com [peptide.com]

- 24. mdpi.com [mdpi.com]

- 25. protocols.io [protocols.io]

- 26. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]

- 28. biotage.com [biotage.com]

The Strategic Application of Fmoc-NH-PEG2-CH2COOH in Advanced Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-NH-PEG2-CH2COOH is a heterobifunctional linker that has garnered significant attention in the fields of drug delivery and targeted therapeutics. Its unique architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the covalent linkage of biomolecules. This guide provides an in-depth exploration of the mechanism of action of Fmoc-NH-PEG2-CH2COOH, detailing its application in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We present a comprehensive overview of its chemical properties, reaction kinetics, and detailed experimental protocols. Furthermore, this document includes quantitative data on the impact of PEG linker length on the physicochemical and biological properties of PROTACs, alongside visual diagrams to elucidate key signaling pathways and experimental workflows.

Core Mechanism of Action

Fmoc-NH-PEG2-CH2COOH functions as a versatile molecular bridge, enabling the precise and stable conjugation of two distinct molecular entities. Its mechanism of action is rooted in its bifunctional nature, allowing for sequential or orthogonal reactions.[1][2] The core functionality can be dissected into three key components:

-

Fmoc-Protected Amine: The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group for the primary amine.[3] This allows for the selective deprotection of the amine under mild basic conditions, typically using a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF).[3][4] This unmasked amine is then available for subsequent conjugation reactions, such as amide bond formation with an activated carboxylic acid.

-

Terminal Carboxylic Acid: The carboxylic acid moiety provides the second point of attachment. This group can be activated using a variety of coupling reagents to facilitate the formation of a stable amide bond with a primary or secondary amine on a target molecule.[5]

-

PEG2 Spacer: The two-unit polyethylene glycol (PEG) spacer imparts several advantageous properties to the linker and the final conjugate. It enhances the hydrophilicity and solubility of the molecule, which is particularly beneficial for poorly soluble drugs or ligands.[3][6] The flexibility of the PEG chain can also be crucial for optimizing the spatial orientation and distance between the two conjugated molecules, which is critical for the biological activity of complex constructs like PROTACs.[3][6]

Physicochemical Properties and their Impact on PROTACs

The length and composition of the linker in a PROTAC molecule are critical determinants of its physicochemical properties and, consequently, its biological efficacy. The inclusion of a PEG spacer, such as in Fmoc-NH-PEG2-CH2COOH, significantly influences solubility, cell permeability, and the overall drug-like characteristics of the PROTAC.

Data Presentation: Impact of PEG Linker Length on Physicochemical Properties

The following table summarizes the influence of PEG linker length on key physicochemical properties of representative Bromodomain-containing protein 4 (BRD4)-targeting PROTACs. This data, compiled from various sources, illustrates the trends observed when modulating the PEG chain length.[7]

| PROTAC Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors (HBD) | Hydrogen Bond Acceptors (HBA) |

| Alkyl Chain (No PEG) | 750 | 4.5 | 150 | 3 | 10 |

| PEG2 | 794 | 4.1 | 160 | 3 | 11 |

| PEG4 | 882 | 3.3 | 179 | 3 | 13 |

| PEG6 | 970 | 2.5 | 198 | 3 | 15 |

Data is illustrative and compiled from various sources in the literature. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.[7]

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent proteasomal degradation of the POI. The linker plays a pivotal role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: PROTAC Synthesis using Fmoc-NH-PEG2-CH2COOH

The synthesis of a PROTAC using Fmoc-NH-PEG2-CH2COOH typically involves a stepwise approach, where the linker is sequentially coupled to the E3 ligase ligand and the POI-binding ligand.

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

Protocol 1: Fmoc Deprotection of Fmoc-NH-PEG2-CH2COOH

Materials:

-

Fmoc-NH-PEG2-CH2COOH-containing intermediate

-

20% (v/v) Piperidine in Dimethylformamide (DMF)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Apparatus for solid-phase or solution-phase synthesis

Procedure:

-

If the intermediate is resin-bound, swell the resin in DMF for 30 minutes. If in solution, ensure the intermediate is dissolved in DMF.

-

Treat the Fmoc-protected intermediate with a 20% solution of piperidine in DMF.[4]

-

Allow the reaction to proceed for 5-15 minutes at room temperature with gentle agitation.[4]

-

Monitor the completion of the deprotection by UV spectroscopy at 301 nm or by a qualitative ninhydrin (B49086) test for the presence of a free amine.[4]

-

Following complete deprotection, wash the resin (or perform an appropriate workup for solution-phase) thoroughly with DMF and DCM to remove excess piperidine and the dibenzofulvene-piperidine adduct.[4]

Protocol 2: Carboxylic Acid Activation and Amide Bond Formation

Materials:

-

Deprotected H2N-PEG2-CH2COOH-intermediate

-

Carboxylic acid-containing molecule to be conjugated

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)[4]

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

Dissolve the carboxylic acid-containing molecule in an anhydrous solvent (e.g., DMF).

-

Add the coupling reagent (e.g., 1.2 equivalents of HATU) and a base (e.g., 2 equivalents of DIPEA) to the solution.

-

Allow the activation to proceed for 15-30 minutes at room temperature.

-

Add the deprotected H2N-PEG2-CH2COOH-intermediate to the activated carboxylic acid solution.

-

Let the coupling reaction proceed for 2-12 hours at room temperature, monitoring the progress by LC-MS.

-

Upon completion, quench the reaction and purify the desired conjugate using an appropriate method, such as preparative HPLC.

Application in Antibody-Drug Conjugate (ADC) Synthesis

ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent specifically to cancer cells. Fmoc-NH-PEG2-CH2COOH can be utilized as a linker to connect the antibody to the cytotoxic payload.[9] The PEG component can help to improve the solubility and pharmacokinetic profile of the ADC.[3]

Logical Relationship: ADC Synthesis Strategy

Caption: Strategy for ADC synthesis using the linker.

Conclusion

Fmoc-NH-PEG2-CH2COOH is a highly valuable and versatile tool in the field of bioconjugation and drug development. Its well-defined structure and predictable reactivity allow for the controlled and efficient synthesis of complex biomolecular constructs such as PROTACs and ADCs. The integral PEG spacer confers beneficial physicochemical properties, enhancing solubility and providing the necessary flexibility for optimal biological function. The detailed protocols and data presented in this guide are intended to provide researchers with the foundational knowledge required to effectively utilize this linker in their drug discovery and development endeavors. As the demand for targeted therapeutics continues to grow, the strategic application of well-designed linkers like Fmoc-NH-PEG2-CH2COOH will remain a critical component of successful next-generation drug design.

References

- 1. purepeg.com [purepeg.com]

- 2. Fmoc-NH-PEG2-CH2COOH, CAS 166108-71-0 | AxisPharm [axispharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. chempep.com [chempep.com]

- 5. Fmoc-NH-PEG2-CH2COOH, 166108-71-0 | BroadPharm [broadpharm.com]

- 6. chempep.com [chempep.com]

- 7. benchchem.com [benchchem.com]

- 8. jpt.com [jpt.com]

- 9. medchemexpress.com [medchemexpress.com]

The Versatile Role of Fmoc-PEG Linkers in Biochemical Applications: A Technical Guide

For researchers, scientists, and drug development professionals, the strategic incorporation of linkers is a critical aspect of designing sophisticated biomolecules and therapeutic agents. Among the diverse array of available tools, Fmoc-protected polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone in modern biochemistry. Their unique combination of a base-labile protecting group and a hydrophilic, flexible spacer makes them indispensable for a wide range of applications, from solid-phase peptide synthesis to the development of targeted drug delivery systems.

This in-depth technical guide provides a comprehensive overview of Fmoc-PEG linkers, summarizing key quantitative data, detailing experimental protocols, and visualizing essential workflows. This document is intended to serve as a practical resource for scientists navigating the complexities of bioconjugation and drug development.

Core Properties and Advantages of Fmoc-PEG Linkers

Fmoc-PEG linkers are bifunctional molecules that feature a fluorenylmethyloxycarbonyl (Fmoc) protecting group at one terminus and a reactive functional group at the other, separated by a polyethylene glycol chain. The Fmoc group is stable to acidic conditions but can be readily cleaved with a mild base, such as piperidine (B6355638), providing an orthogonal protection strategy in complex syntheses.[1][2]

The PEG component imparts several beneficial properties to the linker and the resulting conjugate:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of hydrophobic molecules, which is particularly advantageous for drug delivery applications.[3][4]

-

Increased Stability: PEGylation can shield conjugated molecules, such as proteins and peptides, from enzymatic degradation, thereby increasing their in vivo stability and circulation half-life.[3]

-

Reduced Immunogenicity: The PEG chain can mask antigenic sites on a therapeutic protein, reducing the likelihood of an immune response.[3]

-

Flexible Spacer: The PEG chain acts as a flexible spacer, which can be crucial for maintaining the biological activity of the conjugated molecules by minimizing steric hindrance.[5]

Quantitative Data of Common Fmoc-PEG Linkers

The properties of Fmoc-PEG linkers can be precisely tuned by varying the length of the PEG chain. The following tables summarize the molecular weights of commonly used Fmoc-N-amido-PEG-acid linkers and typical loading capacities of PEG-functionalized resins.

Table 1: Molecular Weights of Fmoc-N-amido-PEGn-acid Linkers

| Linker Name | Number of PEG Units (n) | Molecular Weight ( g/mol ) |

| Fmoc-N-amido-PEG1-acid | 1 | 355.4 |

| Fmoc-N-amido-PEG2-acid | 2 | 399.4 |

| Fmoc-N-amido-PEG3-acid | 3 | 443.5 |

| Fmoc-N-amido-PEG10-acid | 10 | 707.8 |

| Fmoc-N-amido-PEG12-acid | 12 | - |

Data sourced from BroadPharm and Alfa Chemistry. Note: The molecular weight for Fmoc-N-amido-PEG12-acid was not explicitly found in a consolidated table but is commercially available.[2][6][7]

Table 2: Typical Loading Capacities of Fmoc-Amino Acid-PEG-Polystyrene Resins

| Resin Type | Functional Group | Loading Capacity (mmol/g) | Application Note |

| DiagSupport™ Fmoc-Ile-Wang PEG-Polystyrene | Fmoc-Ile-Wang | 0.2-0.25 | Ideal for long or difficult peptide sequences. |

| DiagSupport™ Fmoc-Cys(Trt)-Wang PEG-Polystyrene | Fmoc-Cys(Trt)-Wang | 0.15-0.22 | Designed for long peptide sequences (up to 100 residues). |

Data sourced from CD Bioparticles.[8][9] The loading capacity of a resin is a critical parameter in solid-phase peptide synthesis, as it dictates the amount of peptide that can be synthesized per gram of resin.[10]

Key Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of Fmoc-PEG linkers. The following sections provide methodologies for key experimental procedures.

Protocol 1: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the removal of the Fmoc protecting group from a resin-bound peptide.

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture at room temperature for 15-30 minutes.

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Wash the resin with DCM (3 times) and proceed to the next coupling step.[11]

Protocol 2: Coupling of an Fmoc-Amino Acid in SPPS

This protocol outlines the addition of the next amino acid to the deprotected peptide-resin.

Materials:

-

Deprotected peptide-resin

-

Fmoc-amino acid (3 equivalents)

-

Coupling reagent (e.g., HCTU) (3 equivalents)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA) (6 equivalents)

-

DMF

Procedure:

-

In a separate vessel, dissolve the Fmoc-amino acid, coupling reagent, and DIPEA in DMF to pre-activate the amino acid.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction for completion using a colorimetric test (e.g., Kaiser test).

-

Once the reaction is complete, drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.[12]

Protocol 3: Cleavage of Peptide from PEG-Polystyrene Resin

This protocol describes the final cleavage of the synthesized peptide from the solid support.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

-

Cold diethyl ether

-

DCM

Procedure:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Place the dry resin in a reaction vessel.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 1.5-2 hours.[1]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of TFA or DCM and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage cocktail.

-

Dry the crude peptide under vacuum.[13]

Protocol 4: Conjugation of Fmoc-PEG-NHS Ester to a Protein

This protocol outlines the labeling of a protein with a PEG linker via an N-hydroxysuccinimide (NHS) ester.

Materials:

-

Protein solution in an amine-free buffer (e.g., PBS, pH 7.4-8.5)

-

Fmoc-PEG-NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or DMF

-

Dialysis or gel filtration equipment for purification

Procedure:

-

Equilibrate the vial of Fmoc-PEG-NHS ester to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of the Fmoc-PEG-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use. Do not store the stock solution.

-

Add a calculated molar excess (e.g., 20-fold) of the Fmoc-PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

-

Remove the unreacted PEG linker and byproducts by dialysis or gel filtration.

-

The resulting PEGylated protein can then be subjected to Fmoc deprotection if the newly introduced amine is required for further modification.[14][15]

Visualizing Workflows with Fmoc-PEG Linkers

Diagrams are invaluable for illustrating complex biochemical processes. The following workflows are represented using the DOT language for clarity.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]

- 3. peptide.com [peptide.com]

- 4. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]

- 5. nbinno.com [nbinno.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Fmoc-N-amido-PEG12-acid, 1952360-91-6 | BroadPharm [broadpharm.com]

- 8. DiagSupport™ Fmoc-Ile-Wang PEG-Polystyrene Resin, 100-200 Mesh, 0.2-0.25 mmol/g, Long Peptide Sequence - CD Bioparticles [cd-bioparticles.com]

- 9. DiagSupport™ Fmoc-Cys(Trt)-Wang PEG-Polystyrene Resin, 90 μm, 0.15-0.22 mmol/g, Long Peptide Sequence - CD Bioparticles [cd-bioparticles.com]

- 10. peptide.com [peptide.com]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 15. broadpharm.com [broadpharm.com]

Physical characteristics of Fmoc-8-amino-3,6-dioxaoctanoic acid powder

An In-Depth Technical Guide to the Physical Characteristics of Fmoc-8-amino-3,6-dioxaoctanoic Acid Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional linker molecule widely utilized in peptide synthesis, drug delivery systems, and the development of antibody-drug conjugates (ADCs).[1][2][3] Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, essential for solid-phase peptide synthesis, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which enhances the solubility and pharmacokinetic properties of the resulting conjugates.[4][5] This guide provides a comprehensive overview of the key physical characteristics of this compound in its powdered form, along with detailed experimental protocols for their determination.

Physical and Chemical Properties

The physical properties of this compound powder are summarized below. These values are critical for its proper handling, storage, and application in synthetic chemistry.

General Properties

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder. | [1][4][6][7] |

| Odor | Characteristic. | [8] |

| Storage | Recommended at 2°C - 8°C. | [4][5] |

Quantitative Data

| Property | Value | Method | Source(s) |

| Molecular Formula | C₂₁H₂₃NO₆ | - | [1][4][9] |

| Molecular Weight | 385.41 g/mol | - | [1][10] |

| Melting Point | 85 - 102 °C | Capillary Method | [4][8] |

| Purity | ≥97% - 99.5% | HPLC | [1][4][10][11] |

| Solubility | 25 mg/mL in DMSO (with heating) | Experimental | [1] |

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of this compound powder are provided below.

Melting Point Determination

The melting point is determined as a range, from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes liquid. A broad melting range can indicate the presence of impurities. The capillary method is standard for this determination.[12][13]

Methodology:

-

Sample Preparation: Ensure the this compound powder is completely dry. If necessary, grind the crystalline powder into a fine, uniform consistency using a mortar and pestle.[14][15]

-

Capillary Tube Loading: Jab the open end of a capillary tube into the powder pile. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To ensure dense packing, drop the capillary tube, closed-end down, through a long, narrow glass tube.[13][14] The final packed sample height should be 2-3 mm.[14]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[14]

-

Heating and Observation:

-

If the approximate melting point is known, set the apparatus to heat rapidly to a temperature about 10-15°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[16]

-

Observe the sample through the viewing lens.

-

-

Data Recording: Record the temperature at which the first visible drop of liquid forms (T₁) and the temperature at which the entire sample has melted into a clear liquid (T₂). The melting range is reported as T₁ - T₂.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[17]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of the chosen solvent (e.g., DMSO, water, buffer) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature using an orbital shaker or magnetic stirrer for a period of 24-72 hours to ensure equilibrium is reached between the dissolved and undissolved solid.[17]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifuging the sample and then filtering the supernatant through a chemically inert syringe filter (e.g., PTFE) to obtain a clear, saturated solution.[17]

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Analyze the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to generate a calibration curve.

-

Analyze the filtered, saturated solution under the same conditions.

-

-

Data Reporting: Determine the concentration of the compound in the saturated solution by using the calibration curve. Report the solubility in units such as mg/mL or mM at the specified temperature.[17]

Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of Fmoc-protected amino acids.[4][18][19] The method separates the main compound from any impurities, and the purity is calculated based on the relative peak areas.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the this compound powder and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to a known concentration.

-

HPLC System and Conditions:

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of two solvents is common, such as Solvent A (e.g., water with 0.1% trifluoroacetic acid) and Solvent B (e.g., acetonitrile with 0.1% trifluoroacetic acid).

-

Detection: UV detection is used, typically at a wavelength of 262 nm or 338 nm, where the Fmoc group absorbs strongly.[20]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.[19]

-

-

Analysis:

-

Inject a small volume (e.g., 5 µL) of the prepared sample solution into the HPLC system.[19]

-

Run the analysis and record the chromatogram.

-

-

Data Processing:

-

Identify the peak corresponding to this compound.

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 166108-71-0 [chemicalbook.com]

- 3. This compound | CAS#:166108-71-0 | Chemsrc [chemsrc.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Fmoc-mini-PEG this compound | 166108-71-0 | FXX-5521-PI [biosynth.com]

- 6. Fmoc-8-Amino-3, 6-Dioxaoctanoic Acid CAS No 166108-71-0 - 166108-71-0 and Fmoc-8-Amino-3 6-Dioxaoctanoic Acid [bsxaminoacids.en.made-in-china.com]

- 7. This compound CAS 166108-71-0 White Powder [homesunshinepharma.com]

- 8. carlroth.com [carlroth.com]

- 9. peptide.com [peptide.com]

- 10. chemscene.com [chemscene.com]

- 11. This compound, 1 g, CAS No. 166108-71-0 | Fluorenylmethylene / Fmoc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 12. westlab.com [westlab.com]

- 13. thinksrs.com [thinksrs.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. scribd.com [scribd.com]

- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 17. benchchem.com [benchchem.com]